DNP-PEG2-acid: A Technical Guide for Researchers and Drug Development Professionals
DNP-PEG2-acid: A Technical Guide for Researchers and Drug Development Professionals
Introduction
DNP-PEG2-acid, with the chemical formula C13H17N3O8, is a heterobifunctional linker molecule integral to advancements in bioconjugation, immunology, and targeted drug delivery.[1][2] This molecule incorporates three key components: a 2,4-dinitrophenyl (DNP) group, a short polyethylene glycol (PEG) spacer, and a terminal carboxylic acid.[2] The DNP moiety serves as a well-established hapten, capable of eliciting a robust and specific immune response when conjugated to a larger carrier molecule.[1][3] The hydrophilic PEG2 spacer enhances the water solubility and biocompatibility of the resulting conjugate, which can improve stability and reduce aggregation.[4] The terminal carboxylic acid provides a reactive handle for covalent attachment to primary amines on biomolecules, such as proteins, peptides, or antibodies, through the formation of a stable amide bond.[4] This technical guide provides an in-depth overview of DNP-PEG2-acid, including its chemical properties, synthesis, mechanism of action, and detailed experimental protocols for its application in research and drug development.
Physicochemical Properties
A summary of the key physicochemical properties of DNP-PEG2-acid is provided in the table below.
| Property | Value | References |
| Chemical Formula | C13H17N3O8 | [1] |
| Molecular Weight | 343.3 g/mol | [1] |
| CAS Number | 1353011-89-8 | [1] |
| Appearance | Yellow crystalline solid or oil | [3] |
| Purity | Typically >95% | [5] |
| Solubility | Soluble in DMSO, DMF, and aqueous buffers | [] |
| Storage | -20°C for long-term storage | [1] |
Synthesis of DNP-PEG2-acid
A detailed, publicly available, step-by-step synthesis protocol specifically for DNP-PEG2-acid is not readily found in the reviewed literature. However, a general strategy for the synthesis of DNP-PEG-acid derivatives can be inferred. This typically involves a two-step process: the synthesis of a DNP derivative that can be readily conjugated to a PEG molecule, followed by the attachment of the PEG chain and subsequent modification to yield the terminal carboxylic acid.
A plausible synthetic route would involve the reaction of a suitable DNP precursor, such as 2,4-dinitrofluorobenzene (DNFB), with an amino-PEG2-acid molecule. The lone pair of electrons on the primary amine of the PEG linker would attack the electron-deficient aromatic ring of DNFB, displacing the fluorine atom to form a stable dinitrophenyl-amine bond.
Mechanism of Action and Applications
The utility of DNP-PEG2-acid stems from the distinct functionalities of its constituent parts: the DNP group as a hapten and the carboxylic acid as a conjugation point.
DNP as a Hapten in Immunology
A hapten is a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein. The DNP-carrier conjugate is capable of stimulating antibody production and activating T-cell responses.[1] This makes DNP an invaluable tool for a wide range of immunological applications.
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Elucidating Humoral Immunity: The DNP-carrier conjugate model is instrumental in studying T-cell dependent antibody responses, B-cell activation, and the establishment of immunological memory.[1]
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Modeling Hypersensitivity Reactions: DNP is used to model allergic contact dermatitis (Type IV hypersensitivity) and to study mast cell degranulation in Type I hypersensitivity.[1]
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Immunoassays: DNP-conjugated antigens are frequently used as capture or detection reagents in ELISAs to quantify anti-DNP antibodies. Anti-DNP antibodies also serve as excellent negative or isotype controls in various immunoassays.[1][3]
Bioconjugation and Antibody-Drug Conjugates (ADCs)
The terminal carboxylic acid of DNP-PEG2-acid allows for its covalent attachment to biomolecules, most commonly through the formation of an amide bond with primary amines (e.g., lysine residues on proteins). This is typically achieved using carbodiimide chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS).
DNP-PEG2-acid is a non-cleavable linker, meaning the bond formed between the linker and the conjugated molecule is stable under physiological conditions.[5] This stability is a desirable characteristic in applications like the development of ADCs, where premature release of a cytotoxic payload could lead to off-target toxicity.[] The PEG spacer in the linker can enhance the solubility and pharmacokinetic properties of the resulting ADC.[8]
Experimental Protocols
EDC/NHS Coupling of DNP-PEG2-acid to a Primary Amine
This protocol describes the conjugation of the carboxylic acid group of DNP-PEG2-acid to a molecule containing a primary amine, such as a protein or peptide.
Materials:
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DNP-PEG2-acid
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Amine-containing molecule (e.g., protein, peptide)
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
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N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
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Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
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Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.5
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Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
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Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
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Desalting column for purification
Procedure:
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Preparation of Reagents:
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Equilibrate DNP-PEG2-acid, EDC, and NHS/Sulfo-NHS to room temperature before opening.
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Prepare a stock solution of DNP-PEG2-acid in anhydrous DMF or DMSO.
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Dissolve the amine-containing molecule in the Coupling Buffer.
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Immediately before use, prepare fresh solutions of EDC and NHS/Sulfo-NHS in the Activation Buffer.
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Activation of DNP-PEG2-acid:
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In a reaction tube, dissolve DNP-PEG2-acid in the Activation Buffer.
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Add a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS/Sulfo-NHS over DNP-PEG2-acid.
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Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing to form the amine-reactive NHS ester.
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Conjugation to the Amine-containing Molecule:
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Immediately add the activated DNP-PEG2-acid solution to the solution of the amine-containing molecule.
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Adjust the pH of the reaction mixture to 7.2-8.5 with the Coupling Buffer to facilitate the reaction with the primary amine.
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Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
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Quenching the Reaction:
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Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.
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Incubate for 15 minutes at room temperature to hydrolyze any unreacted NHS esters.
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Purification:
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Remove excess, non-reacted linker and by-products by passing the reaction mixture through a desalting column equilibrated with an appropriate buffer (e.g., PBS).
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Quantitative Data Summary for EDC/NHS Coupling:
| Parameter | Recommended Value/Range | Notes |
| Activation pH | 4.5 - 6.0 | Optimal for EDC activation of the carboxyl group. |
| Coupling pH | 7.2 - 8.5 | Promotes efficient reaction of the NHS ester with the primary amine. |
| EDC Molar Excess | 2 - 10 fold (relative to DNP-PEG2-acid) | A starting point of 5-fold excess is commonly used. |
| NHS Molar Excess | 2 - 5 fold (relative to DNP-PEG2-acid) | A starting point of 2.5-fold excess is commonly used. |
| Activation Time | 15 - 30 minutes at room temperature | Sufficient time for the formation of the NHS ester. |
| Coupling Time | 2 hours at room temperature to overnight at 4°C | Longer incubation times can increase conjugation efficiency. |
Visualizations
DNP-PEG2-acid Structure and Functional Groups
Caption: Functional components of the DNP-PEG2-acid molecule.
Experimental Workflow: EDC/NHS Coupling
Caption: Step-by-step workflow for conjugating DNP-PEG2-acid.
Signaling Pathway: DNP as a Hapten in B-Cell Activation
Caption: T-cell dependent activation of a B-cell by a DNP-carrier conjugate.
Conclusion
DNP-PEG2-acid is a versatile and valuable tool for researchers, scientists, and drug development professionals. Its unique combination of a DNP hapten, a hydrophilic PEG spacer, and a reactive carboxylic acid enables a wide range of applications, from fundamental immunological studies to the development of sophisticated bioconjugates like antibody-drug conjugates. The well-defined chemistry of its functional groups, particularly the reliable EDC/NHS coupling for amide bond formation, allows for controlled and reproducible conjugation to biomolecules. This guide provides a comprehensive overview of the core properties and applications of DNP-PEG2-acid, along with detailed experimental protocols and visualizations to facilitate its effective use in the laboratory.
